molecular formula C15H21NO3 B14775221 (R)-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate

(R)-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate

Cat. No.: B14775221
M. Wt: 263.33 g/mol
InChI Key: RZAKMOTWMKKZBO-CYBMUJFWSA-N
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Description

®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a hydroxyl group. The presence of the chiral center at the pyrrolidine ring makes it an important molecule for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the hydroxylated pyrrolidine with tert-butyl 4-benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group and the ester moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chiral nature of the compound allows for selective interactions with biological molecules, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate: The racemic mixture of the compound.

    tert-Butyl 4-(3-aminopyrrolidin-1-yl)benzoate: A similar compound with an amino group instead of a hydroxyl group.

    tert-Butyl 4-(3-methoxypyrrolidin-1-yl)benzoate: A similar compound with a methoxy group instead of a hydroxyl group.

Uniqueness

®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is unique due to its chiral nature, which allows for enantioselective interactions in chemical and biological systems. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)11-4-6-12(7-5-11)16-9-8-13(17)10-16/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1

InChI Key

RZAKMOTWMKKZBO-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCC(C2)O

Origin of Product

United States

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